beta-Xylopyranosyl azide
Description
Significance of Xylose Chemistry in Biological Systems and Biomass Utilization
Xylose, a five-carbon aldose sugar, is the second most abundant carbohydrate in nature after glucose. rsc.orgresearchgate.net It is a fundamental component of hemicellulose, a major constituent of plant cell walls found in lignocellulosic biomass. rsc.orgcymitquimica.com In biological systems, xylose plays a role in the biosynthesis of glycoproteins and glycolipids, and it is a key component of glycosaminoglycans (GAGs), which are initiated by the transfer of xylose to serine residues in core proteins. ontosight.aiatamanchemicals.com
The efficient utilization of xylose is a critical aspect of biorefineries, which aim to convert lignocellulosic biomass into biofuels and other valuable chemicals. rsc.orgnih.gov While glucose is readily fermented by many microorganisms, the metabolism of xylose presents greater challenges. rsc.orgnih.gov Research has focused on developing microbial systems capable of efficiently fermenting xylose to enhance the economic viability of biomass conversion. nih.govresearchgate.net
Strategic Importance of Glycosyl Azides in Chemical Synthesis
Glycosyl azides are carbohydrate derivatives containing an azide (B81097) functional group (-N3) at the anomeric position. This functional group imparts unique reactivity, making them exceptionally valuable intermediates in chemical synthesis. researchgate.nettandfonline.com The azide group is relatively stable under various reaction conditions, allowing it to be carried through multi-step syntheses. uni-konstanz.de
The primary utility of glycosyl azides lies in their ability to participate in a variety of chemical transformations. They are key precursors for the synthesis of glycosylamines, amides, and 1,2,3-triazoles. researchgate.nettandfonline.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," utilizes glycosyl azides to form stable triazole linkages, enabling the construction of complex glycoconjugates, glycopeptides, and glycomimetics. researchgate.netnih.gov Furthermore, glycosyl azides can be reduced to amines, providing a route to N-linked glycostructures. uni-konstanz.de The stereoselective synthesis of glycosyl azides, particularly the α-isomers, remains an active area of research due to the importance of these structures in drug development and biochemistry. rsc.orgrsc.org
Overview of β-Xylopyranosyl Azide as a Key Chemical Building Block
β-Xylopyranosyl azide, with the chemical formula C5H9N3O4, is a white crystalline solid that serves as a fundamental building block in glycoscience. chembk.com Its structure incorporates the xylose scaffold with a reactive azide group, making it a versatile tool for a range of synthetic applications. chembk.comchemimpex.com The acetylated form, 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide, is also widely used due to its enhanced stability and reactivity in certain applications. chemimpex.comrsc.org
This compound is particularly valuable for the synthesis of glycosylated molecules, including oligosaccharides and glycopeptides. chemimpex.comnih.gov The azide functionality allows for its use in click chemistry reactions to conjugate xylose to other molecules, such as peptides or fluorophores, creating tools for studying biological processes. nih.govnih.gov For instance, β-Xylopyranosyl azide derivatives have been used to synthesize fluorophore-tagged xylosides to study the biosynthesis of glycosaminoglycan chains. nih.govacs.org It also serves as a precursor for creating iminosugar conjugates and other glycomimetics with potential therapeutic applications. nih.govtandfonline.com The synthesis of β-Xylopyranosyl azide is typically achieved through the reaction of a protected xylose derivative with an azide source, such as sodium azide or trimethylsilyl (B98337) azide. chembk.comrsc.orgnih.gov
| Property | Value | Source |
| Chemical Formula | C5H9N3O4 | chembk.com |
| Molecular Weight | 175.14 g/mol | synthose.com |
| Appearance | White Crystalline Solid | chembk.comsynthose.com |
| CAS Number | 51368-20-8 | chembk.comsynthose.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imino-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]iminoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N3O4/c6-8-7-5-4(11)3(10)2(9)1-12-5/h2-6,9-11H,1H2/q+1/t2-,3+,4-,5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCZIUAYOYISIB-KKQCNMDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)N=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)N=[N+]=N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N3O4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for β Xylopyranosyl Azide and Its Derivatives
Stereoselective Glycosyl Azidation Strategies
The formation of the glycosidic azide (B81097) bond with specific stereochemistry is paramount. For β-Xylopyranosyl azide, this involves establishing a trans relationship between the new azide group at C-1 and the substituent at C-2. Methodologies are designed to exploit kinetic and thermodynamic factors, including the influence of reaction mechanisms and the strategic use of protecting groups, to achieve high stereoselectivity.
Anomeric Azidation of Peracetylated D-Xylose Derivatives
A prevalent strategy for synthesizing glycosyl azides involves the reaction of peracylated sugars with an azide source under the influence of a catalyst. Starting with fully protected xylose, typically 1,2,3,4-tetra-O-acetyl-D-xylopyranose, the anomeric acetate (B1210297) is replaced by an azide group. This transformation is often stereoselective, yielding the thermodynamically favored 1,2-trans product.
The reaction of per-O-acetylated sugars with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid catalyst is a highly effective method for producing 1,2-trans-glycosyl azides. Lewis acids such as tin(IV) chloride (SnCl₄) activate the anomeric position, facilitating the departure of the acetate group and the subsequent nucleophilic attack by the azide.
The mechanism is believed to proceed through an Sₙ1-like pathway. The Lewis acid coordinates to the anomeric acetyl group, promoting its elimination and the formation of a transient oxocarbenium ion intermediate. The azide nucleophile then attacks this planar intermediate. The stereochemical outcome is controlled by the participation of the neighboring acetyl group at the C-2 position, which blocks the syn-face and directs the azide to attack from the anti-face, resulting in the exclusive formation of the β-anomer (the 1,2-trans product). While this method is widely applied in carbohydrate chemistry, specific yield and condition data for D-xylose derivatives require consultation of specialized literature.
Table 1: General Scheme for Lewis Acid-Catalyzed Anomeric Azidation
| Starting Material | Reagents | Catalyst | Typical Solvent | Product |
| 1,2,3,4-Tetra-O-acetyl-D-xylopyranose | Trimethylsilyl azide (TMSN₃) | Tin(IV) chloride (SnCl₄) | Dichloromethane (CH₂Cl₂) | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide |
The choice of protecting groups on the carbohydrate ring is a critical factor in controlling the stereochemical outcome of glycosylation and azidation reactions. For the synthesis of β-Xylopyranosyl azide from a peracetylated precursor, the acetyl group at the C-2 position plays a decisive role through "neighboring group participation".
This phenomenon involves the C-2 acetyl group attacking the transient oxocarbenium ion intermediate formed at the anomeric center. This attack results in the formation of a stable cyclic acyloxonium ion intermediate, which effectively shields the α-face of the xylopyranose ring. Consequently, the azide nucleophile can only attack from the β-face, leading to the exclusive formation of the 1,2-trans product, which is the desired β-xylopyranosyl azide. This strategy is a cornerstone of stereoselective carbohydrate synthesis. The use of such participating groups is a reliable method to ensure high fidelity in the formation of β-glycosidic linkages. Conversely, the use of non-participating protecting groups at C-2, such as benzyl ethers, would likely result in a mixture of α and β anomers.
Nucleophilic Substitution of Xylosyl Halides with Azide Salts
An alternative and widely used method for the synthesis of glycosyl azides is the nucleophilic substitution of a glycosyl halide. This Sₙ2 reaction typically involves treating an acetobromo- or acetochloro-xylose with an azide salt. The stereochemical outcome of this reaction is inversion of configuration at the anomeric center. Therefore, to obtain the β-azide, one must start with the corresponding α-halide.
The direct displacement of an anomeric halide with sodium azide (NaN₃) is a robust and straightforward method. The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, which effectively solvates the sodium cation while leaving the azide anion highly nucleophilic.
Starting from 2,3,4-tri-O-acetyl-α-D-xylopyranosyl bromide, the azide anion attacks the anomeric carbon from the opposite face, displacing the bromide and inverting the stereochemistry to yield 2,3,4-tri-O-acetyl-β-D-xylopyranosyl azide. The reaction proceeds with high stereoselectivity, providing the β-anomer in good yields.
Table 2: Synthesis of 2,3,4-Tri-O-acetyl-β-xylopyranosyl Azide via Nucleophilic Substitution
| Starting Material | Reagents | Solvent | Conditions | Yield | Reference |
| 2,3,4-Tri-O-acetyl-α-L-xylopyranosyl bromide | Sodium azide (NaN₃) | N,N-Dimethylformamide (DMF) | Room Temperature, 18 hours | 68% | prepchem.com |
| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | Sodium azide (NaN₃) | Acetonitrile | 60 °C, 4 hours | - | prepchem.com |
Phase transfer catalysis (PTC) offers a valuable alternative for conducting nucleophilic substitutions, particularly when the reactants are soluble in immiscible phases. In the synthesis of glycosyl azides, the xylosyl halide is typically dissolved in a non-polar organic solvent (e.g., dichloromethane or toluene), while the azide salt (e.g., NaN₃) is dissolved in an aqueous phase.
A phase transfer catalyst, commonly a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC), is added to facilitate the reaction. The lipophilic cation of the catalyst pairs with the azide anion, transporting it from the aqueous phase into the organic phase. Once in the organic phase, the "naked" and highly reactive azide anion rapidly displaces the halide from the xylosyl donor to form the desired β-xylopyranosyl azide. This method can lead to milder reaction conditions, easier work-up procedures, and improved yields compared to homogeneous reactions in DMF. While widely used for other glycosyl azides, specific applications to xylosyl derivatives follow the same established principles researchgate.netjst.go.jp.
Table 3: Representative Scheme for Phase Transfer Catalysis in Glycosyl Azide Synthesis
| Organic Phase Reactant | Aqueous Phase Reactant | Catalyst | Solvent System | Product |
| 2,3,4-Tri-O-acetyl-α-D-xylopyranosyl bromide | Sodium azide (NaN₃) | Tetrabutylammonium salt | Dichloromethane / Water | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide |
Azide Introduction via Ring-Opening Reactions
A powerful strategy for introducing an azide group onto the xylose scaffold involves the nucleophilic ring-opening of strained three-membered rings, such as epoxides and aziridines. These reactions are valued for their potential to establish specific stereochemistries at adjacent carbon atoms.
The azidolysis of epoxides is a well-established method for preparing 1,2-azido alcohols, which are valuable precursors to amino sugars. cmu.edu This SN2 reaction involves the attack of an azide nucleophile, typically from a source like sodium azide (NaN3), on one of the electrophilic carbons of the epoxide ring, leading to its opening. utwente.nl The reaction is characterized by an inversion of configuration at the carbon center that is attacked.
The regioselectivity of the ring-opening is a critical aspect and is influenced by several factors, including steric hindrance, electronic effects of substituents, and reaction conditions such as pH. cmu.eduutwente.nl
Under neutral or basic conditions , the azide ion preferentially attacks the less sterically hindered carbon atom. utwente.nlnih.gov
Under acidic conditions , the epoxide oxygen is protonated, leading to the development of a partial positive charge on the carbon atoms. The attack then occurs at the more substituted carbon, which can better stabilize this charge. cmu.edu This pH-controlled regioselectivity allows for the targeted synthesis of different isomers from the same epoxide precursor. cmu.edu
In the context of xylose chemistry, this method has been applied to introduce azido (B1232118) groups. For instance, the tandem ring-opening of a Černý epoxide (an anhydrosugar) with sodium azide has been used to introduce two functional groups, although this can sometimes lead to the formation of regioisomeric diazides as side products. d-nb.info A variety of solvent systems, including aqueous acetonitrile and biphasic systems with surfactants, have been explored to optimize conversion and regioselectivity. utwente.nlresearchgate.net
Table 1: Factors Influencing Regioselectivity in Epoxide Ring Opening with Azide
| Factor | Effect on Nucleophilic Attack | Predominant Product |
| Steric Hindrance | Attack occurs at the less substituted carbon. | Azide at the less hindered position. |
| Electronic Effects | Electron-withdrawing groups can influence the electrophilicity of the ring carbons. | Varies with substituent position. |
| pH (Basic/Neutral) | SN2 attack based on sterics. | Attack at the less substituted carbon. |
| pH (Acidic) | Protonation of epoxide oxygen; attack at the carbon that better stabilizes a positive charge. | Attack at the more substituted carbon. |
Similar to epoxides, aziridines (three-membered rings containing a nitrogen atom) can undergo nucleophilic ring-opening with azides. organic-chemistry.orgorganic-chemistry.org This reaction provides a pathway to synthesize β-azido amines, which are precursors to vicinal diamines. The regioselectivity of aziridine (B145994) ring-opening is also dependent on the substitution pattern and the nature of the activating group on the nitrogen atom (e.g., a sulfonyl group). organic-chemistry.org
A notable application in xylose chemistry involves the rearrangement of an iodosulfonamide in the presence of sodium azide in DMF. d-nb.info This reaction is proposed to proceed through an intermediate N-sulfonyl aziridine, which is stereoselectively opened by the azide nucleophile from the β-face. d-nb.info This specific sequence results in a 2-amino-glycosyl azide with an inverted configuration at both the C-1 and C-2 positions, demonstrating a highly controlled method for introducing both an amino (or protected amino) group and an azide group with precise stereochemistry. d-nb.info
Specialized Methods for Diamino- and Triamino-Xylose Derivatives
The synthesis of xylose derivatives bearing multiple amino groups, often with one masked as an azide, is of significant interest for creating molecular scaffolds for applications like the synthesis of heteromultivalent glycoclusters. d-nb.inforesearchgate.net These complex structures require synthetic routes that offer high stereo- and regioselectivity.
A highly effective strategy for synthesizing orthogonally protected di- and triamino xylose derivatives utilizes the iodosulfonamidation of xylal (a glycal, or unsaturated sugar) intermediates. d-nb.info This method allows for the stereoselective introduction of a protected amino function at the C-2 position and the simultaneous installation of a group at the anomeric center. d-nb.info
One powerful sequence involves:
Formation of an iodosulfonamide from a xylal derivative. d-nb.info
Rearrangement of the iodosulfonamide with sodium azide in DMF. d-nb.info This step proceeds via the aforementioned N-sulfonyl aziridine intermediate, which is opened by the azide. d-nb.info
This approach yields a 2-(protected)-amino-β-D-xylosyl azide, effectively creating a masked triamino sugar scaffold with perfect regio- and stereoselectivity. d-nb.info Such orthogonally protected 2,4-diamino-β-d-xylosyl azides are valuable as privileged building blocks for more complex molecular constructions. researchgate.netresearchgate.net
Protecting Group Strategies in β-Xylopyranosyl Azide Synthesis
The hydroxyl groups of xylose exhibit different reactivities, necessitating the use of protecting groups to achieve selective modifications at specific positions. Ester-based protecting groups, such as acetyl and benzoyl groups, are commonly employed due to their ease of installation and removal.
Acetyl Protection and Deprotection Techniques
Acetyl (Ac) groups are among the most frequently used protecting groups in carbohydrate chemistry for the temporary masking of hydroxyl functions. nih.gov The fully protected intermediate, 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide, is a common precursor in the synthesis of various xylosides.
Protection (Acetylation): Hydroxyl groups are typically acetylated using acetic anhydride (Ac₂O) or acetyl chloride (AcCl) in the presence of a base like pyridine. nih.gov These conditions lead to the formation of stable ester linkages.
Deprotection (Deacetylation): The removal of acetyl groups is generally accomplished under basic conditions. The most common method is the Zemplén deacetylation , which involves treating the acetylated sugar with a catalytic amount of sodium methoxide (NaOMe) in methanol (MeOH) at room temperature. nih.govchemistry-online.com This reaction is technically a transesterification, where the acetyl groups are transferred to the methanol solvent to form methyl acetate, yielding the deprotected polyol. chemistry-online.com
The key features of Zemplén deacetylation are:
Mild Conditions: It proceeds efficiently at room temperature.
Catalytic Base: Only a catalytic amount of sodium methoxide is required, unlike saponification which requires stoichiometric amounts of base. chemistry-online.com
High Yields: The reaction typically provides near-quantitative yields of the deprotected carbohydrate. chemistry-online.com
After the reaction is complete, the basic catalyst is neutralized, often by adding an ion-exchange resin (H⁺ form), before filtration and purification of the final product. nih.gov
Table 2: Summary of Acetyl Protection and Deprotection
| Process | Reagents | Conditions | Key Features |
| Protection | Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl), Pyridine | Basic conditions | Efficiently protects hydroxyl groups. |
| Deprotection (Zemplén) | Sodium methoxide (catalytic), Methanol | Room temperature | Mild, high-yielding, catalytic. |
Benzoyl Protection and Deprotection Techniques
Benzoyl (Bz) groups serve as an alternative to acetyl groups for hydroxyl protection. They are generally more stable than acetyl groups, allowing for selective deprotection in some cases, and their steric bulk can influence the stereochemical outcome of glycosylation reactions.
Protection (Benzoylation): Benzoylation is commonly carried out using benzoyl chloride or benzoic anhydride in the presence of a base such as pyridine. rsc.org The relative reactivity of the hydroxyl groups on the xylose ring can allow for regioselective protection under controlled conditions (e.g., low temperature). rsc.org For mixtures that are difficult to separate, a strategy of benzoylation followed by chromatographic purification of the derivatized products and subsequent deprotection can be employed. nih.gov
Deprotection (Debenzoylation): Like acetyl groups, benzoyl groups are removed under basic conditions, typically using sodium methoxide in methanol, similar to the Zemplén procedure. However, due to the higher stability of benzoates compared to acetates, debenzoylation may require more forcing conditions (e.g., higher concentration of NaOMe or longer reaction times). This difference in lability can be exploited for the selective removal of acetyl groups in the presence of benzoyl groups. researchgate.net
Orthogonal Protecting Group Schemes
In the multistep synthesis of complex carbohydrates and their derivatives, such as β-Xylopyranosyl azide, the strategic use of protecting groups is essential. wiley-vch.de An orthogonal protecting group strategy involves the use of multiple classes of protecting groups within the same molecule, where each class can be removed under specific reaction conditions without affecting the others. bham.ac.ukresearchgate.net This approach allows for the sequential and regioselective modification of the various hydroxyl groups on the xylose ring, which is critical for building more complex glycoconjugates. researchgate.net
The selection of an appropriate set of orthogonal protecting groups is governed by their stability to a range of reaction conditions and the ease and selectivity of their removal. bham.ac.uk For a xylose moiety, a typical strategy might involve protecting the hydroxyl groups with groups that can be cleaved under acidic, basic, or hydrogenolysis conditions. This allows chemists to unmask a specific hydroxyl group for subsequent reactions, such as glycosylation or functional group transformation, while the rest of the molecule remains protected. researchgate.net
A flexible and efficient synthesis route for a D-xylose derivative, for instance, involved the independent protection of the C-2, C-3, and C-4 hydroxyl positions. rsc.org This strategy allows for easy modification and is useful for studying structure-activity relationships. rsc.org Common protecting groups used in carbohydrate chemistry that can be employed in an orthogonal fashion include:
Acyl groups (e.g., Acetyl, Benzoyl): These are typically stable to acidic conditions and hydrogenolysis but are readily removed by base-catalyzed hydrolysis (e.g., sodium methoxide in methanol).
Benzyl (Bn) ethers: These are stable to both acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H₂ over Pd/C).
Silyl ethers (e.g., TBDPS, TBS): The stability of silyl ethers varies depending on the steric bulk of the substituents on the silicon atom. They are generally removed by fluoride ion sources (e.g., TBAF). The bulky nature of groups like tert-butyldiphenylsilyl (TBDPS) can be exploited for the selective protection of primary alcohols. nih.gov
Acetals (e.g., Benzylidene): Cyclic acetals like benzylidene are often used to protect vicinal cis-diols or, more commonly in pyranosides, the C-4 and C-6 hydroxyls. wiley-vch.de They are stable to basic conditions but are cleaved by acid hydrolysis.
The following table summarizes a potential orthogonal protecting group scheme for a xylopyranose derivative.
| Protecting Group | Abbreviation | Typical Protection Reagent | Cleavage Conditions | Stability |
|---|---|---|---|---|
| Acetyl | Ac | Acetic Anhydride | Basic (e.g., NaOMe/MeOH) | Acid, Hydrogenolysis |
| Benzyl | Bn | Benzyl Bromide, NaH | Hydrogenolysis (H₂, Pd/C) | Acid, Base |
| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, Imidazole | Fluoride ions (e.g., TBAF) | Base, Hydrogenolysis, Mild Acid |
| Benzylidene Acetal | - | Benzaldehyde, ZnCl₂ | Acidic (e.g., aq. AcOH) | Base, Hydrogenolysis |
The development of such orthogonal strategies is critical for the efficient synthesis of complex molecules, enabling chemists to selectively unmask specific positions on the carbohydrate scaffold for further elaboration. bham.ac.uk
Control of Anomeric Configuration during Synthesis
The stereoselective formation of the glycosidic linkage is a paramount challenge in carbohydrate chemistry. researchgate.net For the synthesis of β-Xylopyranosyl azide, controlling the stereochemistry at the anomeric carbon (C-1) to exclusively or predominantly yield the β-configuration is crucial. The outcome of a glycosylation or anomeric substitution reaction is influenced by several factors, including the nature of the protecting groups on the sugar, the type of leaving group at the anomeric position, the solvent, and the reaction conditions. nih.gov
The most reliable and widely used strategy to ensure the formation of a β-glycosidic linkage (a 1,2-trans relationship in the case of xylose) is through neighboring group participation . nih.govnih.gov This is achieved by placing a participating protecting group, typically an acyl group such as acetyl (Ac) or benzoyl (Bz), at the C-2 position of the xylosyl donor.
The mechanism proceeds as follows:
Activation of the anomeric leaving group (e.g., a halide or acetate) by a Lewis acid leads to its departure.
The lone pair of electrons on the carbonyl oxygen of the C-2 acyl group attacks the incipient anomeric carbocation.
This forms a stable, cyclic acyloxonium ion intermediate. This intermediate effectively blocks the α-face of the pyranose ring.
The incoming nucleophile, in this case, the azide ion (N₃⁻), can then only attack from the opposite, unhindered β-face.
This Sₙ2-like attack results in the exclusive formation of the 1,2-trans product, which is the β-xylopyranosyl azide. researchgate.net
In contrast, if a non-participating group, such as a benzyl (Bn) ether, is placed at the C-2 position, neighboring group participation is not possible. In this scenario, the reaction may proceed through an Sₙ1-like mechanism involving a more open oxocarbenium ion intermediate. nih.gov This planar intermediate can be attacked by the azide nucleophile from either the α- or β-face, often leading to a mixture of anomeric products (α and β-azides) or favoring the thermodynamically more stable anomer, which is often the α-anomer due to the anomeric effect. nih.gov Therefore, the choice of the C-2 protecting group is the most critical decision for controlling the anomeric configuration in the synthesis of β-Xylopyranosyl azide. nih.gov
The following table summarizes the influence of the C-2 substituent on the stereochemical outcome of anomeric azidation.
| C-2 Protecting Group | Mechanism Feature | Intermediate | Predominant Product |
|---|---|---|---|
| Acetyl (Ac), Benzoyl (Bz) | Neighboring Group Participation | Acyloxonium ion | β-anomer (1,2-trans) |
| Benzyl (Bn), Silyl (TBDPS) | Non-participating | Oxocarbenium ion | Mixture of α/β anomers |
Treatment of glycopyranosyl azides that have a C-2 acetoxy group with triphenylphosphine (B44618) can lead to isoxazolines, which can then be coupled with acylating reagents to form glycosyl amides, with the anomeric ratio being influenced by the specific reagents used. scite.ai
Reactivity and Chemical Transformations of β Xylopyranosyl Azide
Click Chemistry Applications
Click chemistry encompasses a class of reactions that are rapid, efficient, and specific, enabling the modular assembly of complex molecular architectures. jocpr.comchempedia.info β-Xylopyranosyl azide (B81097) is an excellent substrate for these transformations, allowing for its conjugation to a diverse array of molecules.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential toxicity of the copper catalyst in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.govbuffalo.edumagtech.com.cnnih.gov This reaction is a type of copper-free click chemistry that utilizes a strained cyclooctyne (B158145) as the alkyne reaction partner. magtech.com.cnnobelprize.org The high ring strain of the cyclooctyne (approximately 18 kcal/mol) provides the driving force for the reaction with an azide, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst. nih.govmagtech.com.cnnobelprize.org
The reaction of β-xylopyranosyl azide with a cyclooctyne derivative in a SPAAC reaction would also yield a triazole product. A key difference from CuAAC is that SPAAC often results in a mixture of regioisomers. nih.gov The rate of the SPAAC reaction is highly dependent on the structure of the cyclooctyne. magtech.com.cnnih.gov
| Reaction | Catalyst | Key Feature | Regioselectivity |
|---|---|---|---|
| CuAAC | Copper(I) | High reaction rate and efficiency | Exclusively 1,4-disubstituted |
| SPAAC | None | Copper-free, driven by ring strain | Mixture of regioisomers |
Staudinger Ligation
The Staudinger ligation is another powerful bioorthogonal reaction that can be employed for the chemical transformation of β-xylopyranosyl azide. acs.orgnih.govbiosyn.comsigmaaldrich.com This reaction occurs between an azide and a specifically engineered triarylphosphine, resulting in the formation of a stable amide bond. acs.orgbiosyn.comthermofisher.com The reaction is highly chemoselective, and both the azide and phosphine (B1218219) moieties are abiotic, making the Staudinger ligation well-suited for biological applications. nih.govthermofisher.comnih.govlbl.gov
The classical Staudinger reaction involves the formation of an aza-ylide intermediate, which is then hydrolyzed in water to produce an amine and a phosphine oxide. acs.orgbiosyn.com The Staudinger ligation is a modification of this reaction where the phosphine reagent contains an electrophilic trap (typically an ester) positioned to intercept the aza-ylide intermediate intramolecularly, leading to the formation of a stable amide linkage. sigmaaldrich.com A "traceless" version of the Staudinger ligation has also been developed, where the phosphine oxide byproduct is released, leaving a native amide bond in the final product. acs.orgbiosyn.com This reaction proceeds readily at physiological pH and temperature. mdpi.com
Reductions of the Azido (B1232118) Group to Amine Functionality
The conversion of the azido group in β-Xylopyranosyl azide to a primary amine is a pivotal transformation, yielding β-D-xylopyranosylamine, a valuable building block for synthesizing N-glycosides and other complex carbohydrate structures. Several methods are employed for this reduction, with the Staudinger reduction and catalytic hydrogenation being the most prominent due to their mild conditions and high yields. organic-chemistry.orgnih.govmasterorganicchemistry.com
Catalytic hydrogenation is another widely used method for reducing azides. nih.govmasterorganicchemistry.com This process typically involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). masterorganicchemistry.com The reaction is generally clean and efficient. However, like other hydrogenation methods, it may not be suitable for substrates containing other reducible functional groups, such as alkenes or alkynes, which could be unintentionally reduced. nih.gov
Other reducing agents can also be employed. For instance, reductions using metal hydrides like Lithium aluminium hydride (LiAlH₄) are effective but less chemoselective. nih.govmasterorganicchemistry.com Milder and more selective systems, such as sodium borohydride (B1222165) in the presence of a cobalt(II) chloride catalyst in water, have also been developed for the clean reduction of a broad spectrum of azides. organic-chemistry.org
| Method | Typical Reagents | Key Features | Potential Limitations |
|---|---|---|---|
| Staudinger Reduction | 1. Triphenylphosphine (B44618) (PPh₃) or Tributylphosphine (PBu₃) 2. Water (H₂O) | Very mild conditions; high yields; tolerant of many functional groups. organic-chemistry.org | Stoichiometric amounts of phosphine are required, generating a phosphine oxide byproduct that must be separated. wikipedia.org |
| Catalytic Hydrogenation | H₂, Palladium on carbon (Pd/C) | Clean reaction; catalyst can often be recycled. organic-chemistry.org | Not compatible with other reducible groups like alkenes, alkynes, or some protecting groups. nih.govmasterorganicchemistry.com |
| Metal Hydride Reduction | Lithium aluminium hydride (LiAlH₄) | Powerful reducing agent. | Low chemoselectivity; not suitable for substrates with acidic groups like alcohols. nih.gov |
| Catalytic Hydride Transfer | Sodium borohydride (NaBH₄), Cobalt(II) chloride (CoCl₂·6H₂O) | Mild, catalytic, and chemoselective conditions. organic-chemistry.org | Requires careful control of reaction conditions. |
Derivatization at the Anomeric Center
β-Xylopyranosyl azide is a versatile precursor for derivatization, particularly at the anomeric (C-1) position. Its acetylated form, 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide, is frequently used as a key building block in synthetic carbohydrate chemistry. chemimpex.com The azide group at the anomeric center allows for the formation of various glycosylated compounds through highly efficient and selective reactions, most notably the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". nih.gov
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful method for linking the xylopyranosyl moiety to other molecules. nih.gov In this reaction, the anomeric azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to regioselectively form a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole ring serves as a robust and biologically inert linker, connecting the xylose unit to a wide array of substrates, including alkyl chains, fluoroalkyl chains, or other biomolecules. nih.gov This strategy has been successfully used to synthesize novel carbohydrate-based surfactants. nih.gov
The resulting triazole-linked glycoconjugates are of significant interest in medicinal chemistry and materials science. The ability to easily introduce diverse functionalities via the alkyne partner makes this a highly modular approach for creating complex molecular architectures. The acetyl protecting groups on the xylopyranose ring enhance solubility in organic solvents and can be readily removed under basic conditions post-conjugation to reveal the free sugar. chemimpex.com
| Reactant | Reaction Type | Catalyst/Reagents | Product Type | Significance |
|---|---|---|---|---|
| Terminal Alkyne (e.g., Alkyl Acetylene) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Copper(I) source (e.g., Cu(I) generated in situ from CuSO₄ and a reducing agent) | 1,4-Disubstituted 1,2,3-triazole-linked xylopyranoside | Forms stable glycoconjugates for applications in materials science and biology, such as creating novel surfactants. nih.gov |
| Activated Alkyne (e.g., Strain-Promoted) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | None (metal-free) | 1,4- and 1,5-Disubstituted 1,2,3-triazole-linked xylopyranoside mixture | Allows for conjugation under biological conditions without the need for a potentially toxic metal catalyst. |
Other Cycloaddition Reactions (e.g., with Electron-Poor Olefins)
Beyond the well-known reactions with alkynes, β-xylopyranosyl azide can participate in cycloaddition reactions with other dipolarophiles, such as electron-deficient alkenes. elsevierpure.com These reactions provide access to a different class of heterocyclic structures. The [3+2] cycloaddition between an organic azide and an alkene typically forms a triazoline intermediate. researchgate.net
The stability and subsequent reactivity of this triazoline ring are highly dependent on the nature of the substituents on both the azide and the alkene. researchgate.net In many cases, the initial triazoline adduct is unstable and can undergo further transformations. For instance, it may lose a molecule of dinitrogen (N₂) to form an aziridine (B145994) or rearrange to form other heterocyclic products. researchgate.net
When reacting with electron-deficient alkenes, such as those bearing carbonyl or nitro groups, the reaction can lead to a variety of outcomes. Depending on the specific reaction partners and conditions, the reaction may yield highly substituted pyrazolines, triazoles, or enaminones. elsevierpure.comresearchgate.net The use of different solvents, such as deep eutectic solvents, has been explored to influence the reaction pathway and product distribution. elsevierpure.com These alternative cycloaddition pathways expand the synthetic utility of β-xylopyranosyl azide, enabling the creation of diverse and complex nitrogen-containing heterocyclic structures linked to a carbohydrate scaffold.
| Alkene Type | Intermediate | Potential Final Product(s) | Reaction Conditions |
|---|---|---|---|
| α,β-Unsaturated Esters | Triazoline | 1,4-Disubstituted-1,2,3-triazoles (after rearrangement/oxidation). nih.gov | Organocatalyst (e.g., DBU). nih.gov |
| Benzylidene Diketones | Triazoline | Pyrazolines, Aziridines. elsevierpure.comresearchgate.net | Deep eutectic solvents; may be influenced by substitution patterns. elsevierpure.com |
| Benzylidene Malonates | Triazoline | Enamines (after N₂ extrusion). researchgate.net | Thermal conditions. researchgate.net |
Conformational Analysis of β Xylopyranosyl Azide and Its Derivatives
Computational Studies of Conformational Landscapes
Computational chemistry provides powerful tools to map the potential energy surfaces of molecules, revealing stable conformations and the energy barriers between them. For β-xylopyranosides, these studies have been instrumental in understanding the intrinsic conformational preferences of the xylose ring and how these are perturbed by substituents and the environment.
The pyranose ring of β-Xylopyranosyl azide (B81097) is not planar but exists in a dynamic equilibrium of puckered conformations. The most stable conformations are typically the chair forms, denoted as ⁴C₁ (where C4 is above and C1 is below the plane) and ¹C₄ (where C1 is above and C4 is below the plane). For β-D-xylopyranose, the ⁴C₁ chair is the dominant and lowest-energy conformation, as it places the three hydroxyl groups in equatorial positions, minimizing steric strain.
Beyond the low-energy chair forms, the conformational landscape includes higher-energy skew and boat conformations. Computational studies on β-xylose have identified several of these, including the skew conformations ²SO (where C2 is above and the ring oxygen is below the plane), ¹S₃, and ⁵S₁. These non-chair forms, while less populated in isolation, are of significant interest due to their structural similarity to the transition states of enzymatic reactions researchgate.net.
The relative populations of different conformations and the rates of interconversion are determined by their free energies. Ab initio metadynamics calculations have been used to compute the complete conformational free-energy landscape (FEL) of β-xylose, which serves as an excellent model for β-Xylopyranosyl azide. The FEL reveals that the ⁴C₁ and ¹C₄ chair conformations are the two lowest energy minima. The landscape also clearly maps out higher-energy regions corresponding to various skew and boat forms, illustrating the pathways for interconversion between them researchgate.net. These studies show that specific skew conformations, such as ²SO and ¹S₃, reside in low-energy regions of the FEL, suggesting they are readily accessible and potentially important intermediates in chemical or enzymatic transformations researchgate.net.
| Conformation | Relative Free Energy (kcal/mol) | Typical Role |
|---|---|---|
| ⁴C₁ | ~0 (Global Minimum) | Ground state |
| ¹C₄ | Higher | Alternate chair form |
| ²SO | Intermediate | Precursor to enzymatic transition state |
| ¹S₃ | Intermediate | Precursor to enzymatic transition state |
| 2,5B | High | Enzymatic transition state mimic |
The conformational equilibrium of a xylopyranoside can be significantly influenced by the nature of its protecting groups. For instance, studies on acetylated methyl β-D-xylopyranosides have shown that while the α-anomers exist exclusively in the ⁴C₁ chair conformation, the β-anomers can populate the ¹C₄ chair to a greater extent. This effect is particularly pronounced when the hydroxyl group at C-3 is not acetylated, highlighting the subtle electronic and steric effects that protecting groups impart on the ring's stability researchgate.net. The choice of protecting groups, such as using benzoyl over acetyl groups, can also influence reaction outcomes, which may be partly due to conformational control nih.gov. The interplay between protecting groups at different positions can alter side-chain conformations, which in turn can modulate the reactivity of the molecule acs.org. Solvent polarity also plays a role, as different solvents can stabilize or destabilize certain conformations by altering intramolecular hydrogen bonding networks.
Glycoside hydrolases (GHs) are enzymes that catalyze the cleavage of glycosidic bonds. It is well-established that during catalysis, the enzyme forces the substrate's pyranose ring into a higher-energy, distorted conformation that mimics the oxocarbenium ion-like transition state researchgate.net. Computational studies of β-xylose have revealed that certain conformations are "preactivated" for catalysis. Specifically, the ²SO and ¹S₃ conformations are energetically accessible and structurally closer to the proposed transition state conformations ([²,⁵B]‡ and [⁴H₃]‡, respectively) for β-xylanases researchgate.net. This suggests that β-Xylopyranosyl azide, by adopting these conformations, can more readily enter the catalytic cycle. Molecular docking studies of related xylosides with the enzyme β-1,4-galactosyltransferase 7 (β4GalT7) further confirm that the substrate's ability to adopt a specific conformation within the enzyme's active site is critical for its biological activity nih.govresearchgate.net.
Experimental Spectroscopic Methods for Conformational Elucidation
While computational studies provide a theoretical map of the conformational landscape, experimental methods are required to validate these models and describe the molecule's behavior in solution.
NMR spectroscopy is the most powerful experimental technique for determining the conformation of carbohydrates in solution. By analyzing the coupling constants between protons (¹H-¹H J-coupling), one can determine the dihedral angles between them using the Karplus equation. This information directly translates to the conformation of the pyranose ring.
For N-[2-(2′,3′,4′-tri-O-acetyl-β-d-xylopyranosyloxy)ethyl]ammonium bromides, the J₁,₂ coupling constant values of 5.9 to 6.8 Hz are characteristic of a trans-diaxial relationship between H-1 and H-2, which confirms the β-configuration at the anomeric center mdpi.com. Furthermore, large coupling constants (around 9.2–9.4 Hz) for J₂,₃, J₃,₄, and J₄,₅ indicate axial-axial relationships for the other ring protons, providing definitive evidence for a predominantly ⁴C₁ chair conformation mdpi.com. In studies of 2-naphthyl xylosyl sulfoxides, conformationally dependent ³JCH coupling constants were used to probe the torsion angle around the glycosidic bond, demonstrating how NMR can elucidate conformational details beyond the ring itself researchgate.netrsc.org.
| Coupling Constant | Typical Value (Hz) | Inferred Dihedral Relationship | Conformational Significance |
|---|---|---|---|
| J₁,₂ | 5.9 - 6.8 | axial-equatorial | Confirms β-anomer |
| J₂,₃ | ~9.2 | axial-axial | Consistent with ⁴C₁ chair |
| J₃,₄ | ~9.4 | axial-axial | Consistent with ⁴C₁ chair |
| J₄,₅ax | ~9.4 | axial-axial | Consistent with ⁴C₁ chair |
X-ray Crystallography for Solid-State Conformation
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a crystal, researchers can elucidate detailed structural information, including bond lengths, bond angles, and torsional angles, which collectively define the molecule's conformation in the solid state.
While β-Xylopyranosyl azide and its derivatives are known to be crystalline solids, indicating their suitability for X-ray diffraction analysis, detailed crystallographic data for β-Xylopyranosyl azide itself or its per-acetylated form have not been extensively reported in publicly accessible literature. synthose.comchemimpex.comsynthose.com However, the analysis of closely related glycosyl azides and pyranoside structures provides a clear and reliable framework for understanding their expected solid-state conformation.
Research Findings from Analogous Structures
Studies on structurally similar compounds, such as acetylated pyranosyl azides, confirm the conformational preferences of the sugar ring and its substituents. For instance, the X-ray crystal structure of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide has been determined, providing significant insights. researchgate.net The analysis revealed that the six-membered pyranose ring adopts a stable chair conformation (typically designated as ⁴C₁ for D-sugars). In this conformation, the bulky acetyl groups and the anomeric azide group all reside in equatorial positions to minimize steric strain. researchgate.net This arrangement is the most thermodynamically stable conformation for most β-D-pyranosides.
Detailed crystallographic analysis of other pyranosides, such as acetyl α-D-2,3,4-triacetyllyxopyranoside, further illustrates the type of precise data obtained from such studies. researchgate.netnih.gov These analyses provide exact unit cell dimensions, space group information, and key torsional angles that define the ring's puckering and the orientation of its substituents. researchgate.netnih.gov
Based on these analogous structures, it is predicted that β-Xylopyranosyl azide and its acetylated derivatives would also exhibit a ⁴C₁ chair conformation in the solid state. The azide group at the anomeric C1 position would be in an equatorial orientation, as would the hydroxyl or acetyl groups at the C2, C3, and C4 positions.
Crystallographic Data Tables
The following tables present crystallographic data from related pyranoside structures to illustrate the typical parameters obtained from an X-ray diffraction study.
Table 1: Representative Crystal Data for a Related Pyranosyl Azide This table shows key indicators from the single-crystal X-ray study of 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide, a compound structurally similar to acetylated β-Xylopyranosyl azide.
| Parameter | Value |
| Compound | 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl azide |
| Temperature (K) | 100 |
| R-factor | 0.041 |
| Conformation | Chair |
| Substituent Positions | All Equatorial |
| Data sourced from Acta Crystallographica Section E. researchgate.net |
Table 2: Example of Detailed Crystallographic Parameters from a Pyranoside Derivative This table details the crystal data for Acetyl α-D-2,3,4-triacetyllyxopyranoside, demonstrating the comprehensive nature of a full structural report.
| Parameter | Value |
| Chemical Formula | C₁₃H₁₈O₉ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.1174 |
| b (Å) | 9.5597 |
| c (Å) | 10.2580 |
| β (°) | 109.7341 |
| Volume (ų) | 749.27 |
| Conformation | Nearly perfect ⁴C₁ chair |
| Data sourced from IUCrData. researchgate.net |
β Xylopyranosyl Azide As a Building Block in Complex Carbohydrate Synthesis
Synthesis of Oligosaccharides and Glycoconjugates
β-Xylopyranosyl azide (B81097) is a pivotal starting material for the chemo-enzymatic synthesis of oligosaccharides. The azide group allows it to function as a donor substrate for engineered glycosidases known as glycosynthases. These mutant enzymes can catalyze the formation of glycosidic bonds without the risk of hydrolyzing the newly formed product. For instance, specific mutants of α-L-fucosidases have been shown to be effective α-L-fucosynthases, utilizing β-L-fucopyranosyl azide as a donor to achieve high transglycosylation yields nih.govresearchgate.net. This enzymatic approach provides a powerful method for producing specific oligosaccharide linkages that can be challenging to achieve through purely chemical means.
In the realm of glycoconjugate synthesis, the azide functionality of β-xylopyranosyl azide offers a gateway to stable and specific bioconjugation. Through the CuAAC reaction, or "click chemistry," the xylosyl moiety can be covalently linked to other molecules, such as peptides or lipids, that have been functionalized with a terminal alkyne. This method is exceptionally reliable and orthogonal, meaning the reaction proceeds efficiently in the presence of other reactive functional groups without interfering with them nih.gov. This has been applied in the creation of xyloside-peptide conjugates, where the resulting 1,2,3-triazole ring forms a metabolically stable linker between the carbohydrate and the peptide backbone nih.gov.
Preparation of Glycosyl Donors
While β-xylopyranosyl azide can act as a donor substrate directly in certain enzymatic reactions, it is also a precursor for the preparation of other types of glycosyl donors used in chemical glycosylation. The anomeric azide can be converted into other functional groups suitable for glycosylation chemistry. For example, the Staudinger reaction can reduce the azide to an amine, which can then be further functionalized.
Moreover, the presence of an azide group at a different position, such as the C-5 position in a sialic acid donor, can influence the stereochemical outcome of a glycosylation reaction. A 5-N-azido group is considered non-participating, which can favor the formation of β-glycosides nih.gov. This principle highlights how the strategic placement of an azide group on a carbohydrate scaffold, derived from precursors like β-xylopyranosyl azide, can be used to control the stereoselectivity during the synthesis of complex oligosaccharides. The conversion of the azide to other functionalities, like an N-acetyl group, can then be performed post-glycosylation.
Construction of Glycosyl 1,2,3-Triazoles
The most prominent application of β-xylopyranosyl azide is its use in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1-glycosyl-1,2,3-triazoles. This reaction is a cornerstone of click chemistry, valued for its high yield, stereospecificity, and tolerance of a wide range of functional groups. The reaction involves the coupling of the terminal azide of β-xylopyranosyl azide with a terminal alkyne in the presence of a copper(I) catalyst researchgate.net.
This methodology has been successfully employed to synthesize a variety of xyloside conjugates. For example, 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide can be reacted with alkyne-functionalized motifs, such as RGD peptides, to produce bioconjugates where the xylose unit is linked to the peptide via a stable triazole ring nih.gov. The triazole itself is not merely a linker; it is a stable, aromatic unit that can participate in hydrogen bonding and is considered a bioisostere of the amide bond, potentially contributing to the biological activity of the final conjugate nih.govnih.gov.
| Component | Example | Role |
| Azide Source | 2,3,4-Tri-O-acetyl-β-D-xylopyranosyl azide | The carbohydrate building block providing the xylosyl moiety. |
| Alkyne Source | Alkyne-derivatized RGD peptide | The molecule to be conjugated with the sugar. |
| Catalyst | Copper(I) species (e.g., from CuSO₄/Sodium Ascorbate) | Catalyzes the cycloaddition reaction between the azide and alkyne. |
| Product | 1-(2,3,4-Tri-O-acetyl-β-D-xylopyranosyl)-4-(RGD-peptide)-1,2,3-triazole | The final glycoconjugate with a stable triazole linker. |
Integration into Multivalent Glycomimetics
β-Xylopyranosyl azide is an ideal building block for constructing multivalent glycomimetics. Multivalency, the simultaneous presentation of multiple carbohydrate ligands, is a key principle in biological recognition events, often leading to significantly enhanced binding affinity and specificity (the "cluster glycoside effect").
Using a scaffold molecule that contains multiple alkyne groups, several β-xylopyranosyl azide units can be attached via the CuAAC reaction. This allows for precise control over the number and spacing of the sugar residues, enabling the synthesis of di-, tri-, and tetravalent structures. Peptide scaffolds are commonly used for this purpose, where alkyne-containing amino acids can be incorporated at specific positions. The subsequent "clicking" of β-xylopyranosyl azide onto these positions generates a well-defined glycopeptide with multiple xylose units. Such multivalent systems are invaluable tools for studying carbohydrate-protein interactions, for example, with lectins mpg.de. The spacing between the sugar units can be systematically varied by inserting non-functionalized spacers (e.g., glycine residues) on the scaffold, allowing for a detailed investigation of the spatial requirements for optimal binding mpg.de.
| Valency | Scaffold Example (G=Glycine, B=Alkyne-functionalized residue) | Description |
| Monovalent | GGBG | A single xylosyl azide is attached to one alkyne site. |
| Divalent | BGBG | Two xylosyl azide units are attached with a defined spacing. |
| Trivalent | BBGB | Three xylosyl azide units are attached, with two adjacent. |
| Tetravalent | BBBB | Four adjacent sites on the scaffold are functionalized with xylose. |
Scaffold Molecules for Heteromultivalent Glycoclusters
Building upon the principles of multivalency, β-xylopyranosyl azide can also be incorporated into more complex heteromultivalent glycoclusters. These are structures that present multiple copies of different types of carbohydrates on a single scaffold. Such systems are designed to mimic the complex glycan presentations found on cell surfaces and can be used to probe the binding preferences of lectins that recognize more than one type of sugar.
The synthesis of heteromultivalent glycoclusters relies on orthogonal chemical strategies. A central scaffold molecule can be designed with different types of reactive handles that can be addressed independently. For example, a scaffold might contain both an alkyne group and a different functional group, such as a thiol or an aldehyde. β-Xylopyranosyl azide can be specifically attached to the alkyne group via CuAAC. Subsequently, a different carbohydrate, functionalized with a group that reacts specifically with the second handle (e.g., a mannose derivative with a maleimide group to react with the thiol), can be attached. This approach allows for the precise construction of complex molecular architectures bearing defined numbers and types of different sugars, with β-xylopyranosyl azide serving as one of the key building blocks.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of β-Xylopyranosyl azide (B81097) in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides comprehensive information about the chemical environment and connectivity of each atom in the molecule.
The ¹H NMR spectrum of β-Xylopyranosyl azide displays characteristic signals for the protons of the pyranose ring. The anomeric proton (H-1) is particularly diagnostic for assigning the stereochemistry at the C-1 position. For the β-anomer, the H-1 proton is in an axial orientation, and its signal appears as a doublet due to coupling with the adjacent axial H-2 proton. A key indicator of the β-configuration is a large vicinal coupling constant (J1,2), typically in the range of 7–9 Hz, which reflects the ~180° dihedral angle between the axial H-1 and H-2 protons. wikipedia.orgcreative-proteomics.com In contrast, the α-anomer would exhibit a much smaller J1,2 value (2-4 Hz). creative-proteomics.com The remaining ring protons typically resonate in a more crowded region between 3 and 6 ppm. wikipedia.org
The ¹³C NMR spectrum provides complementary information, showing five distinct signals corresponding to the five carbon atoms of the xylopyranose ring. The anomeric carbon (C-1) is highly sensitive to the stereochemistry and typically resonates between 90-100 ppm. wikipedia.org The other ring carbons (C-2, C-3, C-4, C-5) appear in the 60-80 ppm range. wikipedia.org
Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for β-Xylopyranosyl Azide
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| H-1 | ~4.5-4.8 | - | d, J1,2 = ~8.0 Hz |
| H-2 | ~3.2-3.5 | - | m |
| H-3 | ~3.5-3.8 | - | m |
| H-4 | ~3.6-3.9 | - | m |
| H-5 | ~3.3-4.0 | - | m |
| C-1 | - | ~95.0 | - |
| C-2 | - | ~72.0 | - |
| C-3 | - | ~75.0 | - |
| C-4 | - | ~70.0 | - |
| C-5 | - | ~65.0 | - |
| Note: Values are approximate and can vary based on the solvent and experimental conditions. |
While 1D NMR is fundamental, 2D NMR techniques are indispensable for the unambiguous assignment of all signals and for confirming the relative stereochemistry of the pyranose ring. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings within the sugar ring. youtube.com Cross-peaks in the COSY spectrum connect signals from protons that are coupled to each other (typically over two or three bonds), allowing for the tracing of the entire spin system from H-1 through to the H-5 protons. ucalgary.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. youtube.com It is essential for assigning the carbon resonances based on the previously assigned proton signals. ucalgary.ca
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.com This can be used to confirm assignments and piece together the molecular framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a through-space correlation technique that identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds. nanalysis.comyoutube.com For β-Xylopyranosyl azide, NOESY can confirm the stereochemical relationships, for instance, by showing correlations between axial protons on the same face of the ring (e.g., H-1, H-3, and H-5). acdlabs.com
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry is a critical analytical technique used to determine the molecular weight of β-Xylopyranosyl azide, thereby confirming its elemental composition. Soft ionization techniques like Electrospray Ionization (ESI) are commonly employed as they can ionize the molecule without causing significant fragmentation. mdpi.com
The analysis typically reveals the protonated molecular ion [M+H]⁺ or adducts with alkali metals, such as the sodium adduct [M+Na]⁺. mdpi.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₉N₃O₄) with a high degree of confidence. A common fragmentation pattern for aryl azides involves the loss of a nitrogen molecule (N₂). researchgate.net
Table 2: Expected Mass Spectrometry Data for β-Xylopyranosyl Azide (C₅H₉N₃O₄)
| Ion | Calculated Exact Mass (m/z) |
| [M] | 175.0593 |
| [M+H]⁺ | 176.0671 |
| [M+Na]⁺ | 198.0491 |
| [M-N₂]⁺ | 147.0664 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the key functional groups present in β-Xylopyranosyl azide. The IR spectrum provides direct evidence for the presence of the azide and hydroxyl groups.
The most prominent and diagnostic absorption is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) group, which typically appears in the region of 2100-2260 cm⁻¹. researchgate.netlibretexts.orglibretexts.org The presence of hydroxyl (-OH) groups from the sugar ring is confirmed by a strong, broad absorption band in the region of 3200-3550 cm⁻¹. libretexts.org Other characteristic signals include C-H stretching vibrations just below 3000 cm⁻¹ and C-O stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹). libretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for β-Xylopyranosyl Azide
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration Type |
| O-H (hydroxyl) | 3550 - 3200 | Strong, Broad | Stretching |
| C-H (sp³ carbon) | 3000 - 2850 | Medium | Stretching |
| N₃ (azide) | 2160 - 2100 | Strong, Sharp | Asymmetric Stretching |
| C-O (alcohol) | 1200 - 1000 | Strong | Stretching |
High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of β-Xylopyranosyl azide and for separating it from potential impurities, including its α-anomer. Due to the polar nature of unprotected glycosyl azides, Normal-Phase (NP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC) are often suitable separation modes.
A typical HILIC method would employ a polar stationary phase (e.g., silica (B1680970) or an amide-bonded phase) with a mobile phase consisting of a mixture of a polar solvent like water and a less polar organic solvent like acetonitrile. Detection can be achieved using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong UV chromophore. HPLC analysis provides quantitative data on the compound's purity and can resolve the β-anomer from the α-anomer, which would typically have a different retention time.
Table 4: Representative HPLC Conditions for β-Xylopyranosyl Azide Analysis
| Parameter | Condition |
| Mode | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Column | Amide-bonded silica, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water |
| Flow Rate | 1.0 mL/min |
| Detector | Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) |
| Temperature | Ambient or controlled (e.g., 30 °C) |
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective method used primarily to monitor the progress of the synthesis of β-Xylopyranosyl azide. researchgate.net By spotting the reaction mixture on a TLC plate (typically silica gel) and developing it with an appropriate mobile phase (e.g., a mixture of ethyl acetate (B1210297) and hexane), the consumption of starting materials and the formation of the product can be visualized.
The product spot can be visualized using a variety of staining agents, as the azide is not UV-active. A common method involves staining with a p-anisaldehyde solution followed by heating, which reveals carbohydrates as colored spots. epfl.ch Alternatively, a specific protocol for azides involves reduction with triphenylphosphine (B44618) followed by ninhydrin (B49086) staining, which visualizes the resulting amine. uw.edu.plsemanticscholar.org The retention factor (Rf) value of the product spot is a characteristic property under a given set of conditions.
Table 5: Typical TLC System for Monitoring β-Xylopyranosyl Azide Synthesis
| Parameter | Description |
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Ethyl Acetate / Hexane or Dichloromethane / Methanol mixtures |
| Visualization | Staining with p-anisaldehyde/sulfuric acid solution and heating, or triphenylphosphine/ninhydrin. |
| Expected Rf | Varies depending on the mobile phase composition. |
Applications in Chemical Biology Research
Design and Synthesis of Activity-Based Probes (ABPs)
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes active-site-directed covalent probes to assess the functional state of enzymes within complex proteomes. rsc.org Activity-based probes (ABPs) are instrumental to this approach and typically consist of three key components: a reactive group (or "warhead") that covalently binds to the enzyme's active site, a recognition element for targeting specific enzymes, and a reporter tag for detection and identification. frontiersin.org
The azide (B81097) group in beta-Xylopyranosyl azide makes it a valuable building block in the modular synthesis of ABPs targeting carbohydrate-processing enzymes. mdpi.com In a common two-step labeling strategy, a probe containing the beta-xylopyranosyl recognition element and a reactive warhead is introduced into a biological system. mdpi.com This probe is also tagged with a bioorthogonal handle, such as an alkyne. After the probe has covalently labeled its target enzyme, a reporter tag bearing a complementary azide group (or vice versa) is added, which then attaches to the probe via a click chemistry reaction. mdpi.comresearchgate.net
This modular approach offers significant flexibility, as the same azide-functionalized core can be coupled with various reporter tags (e.g., fluorophores, biotin) or other molecular entities without altering the probe's primary recognition and reactivity features. frontiersin.org For instance, cyclophellitol (B163102) and its analogues, which are known to selectively label retaining glycoside hydrolases, can be designed to include an azide handle. whiterose.ac.uk This azide can then be reacted with different alkyne-containing tags like Cy5, BODIPY, or biotin (B1667282) to generate a suite of ABPs for detecting specific glycosidases in complex biological samples. whiterose.ac.uk The synthesis often involves standard peptide synthesis techniques followed by the addition of the reactive warhead and the bioorthogonal handle. nih.gov
Chemical Tools for Glycan Imaging and Metabolic Engineering
Metabolic glycoengineering (MGE) is a technique that enables the introduction of unnatural monosaccharides bearing chemical reporter groups into cellular glycans. uni-konstanz.dersc.orgnih.gov This process leverages the cell's own biosynthetic machinery. researchgate.net Azide-modified sugars, including derivatives of this compound, can be fed to cells, where they are processed by glycosyltransferases and incorporated into glycoconjugates on the cell surface. uni-konstanz.deresearchgate.net
Once these azide-tagged glycans are expressed on the cell surface, the azide group serves as a chemical handle for bioorthogonal ligation. nih.govnih.gov Researchers can then introduce a probe, such as a fluorophore or an affinity tag carrying an alkyne group, which will "click" onto the azide, allowing for the visualization, isolation, and characterization of the labeled glycans. uni-konstanz.deresearchgate.net This strategy has been widely used for noninvasive imaging of glycans on cell surfaces and for monitoring the dynamics of glycan biosynthesis. researchgate.net
The key advantages of using the azide group in MGE are its small size, which minimizes perturbations to the natural metabolic pathways, and its bioorthogonal reactivity, which ensures that the subsequent labeling reaction is highly specific and does not interfere with other cellular functions. mdpi.com This technology has been instrumental in probing the biological roles of glycans and has been applied in various systems, from cell cultures to living organisms like zebrafish. researchgate.netnih.gov
Research into Carbohydrate-Lectin Interactions
This compound is a valuable tool for studying these multivalent interactions. Its azide functionality allows for its covalent attachment to various scaffolds using click chemistry, creating synthetic multivalent structures that mimic the presentation of glycans on cell surfaces. frontiersin.org For example, researchers have synthesized peptide scaffolds directly on functionalized glass slides and used copper-catalyzed azide-alkyne cycloaddition to attach various sugar azides, including those analogous to this compound. frontiersin.org This creates a glycan microarray, a powerful platform for the rapid, parallel screening of interactions with multiple lectins. frontiersin.org
By varying the spacing and density of the immobilized sugars on these arrays, it is possible to investigate how the spatial presentation of glycans affects lectin binding affinity and specificity. frontiersin.org Furthermore, this compound can be used to prepare glycoconjugates for analysis by other biophysical methods like Surface Plasmon Resonance (SPR), which provides quantitative data on binding affinities and kinetics without requiring any labels on the interacting molecules. nih.govnih.gov
Studies on Glycosaminoglycan (GAG) Biosynthesis Initiators and Inhibitors
Glycosaminoglycans (GAGs) are long, linear polysaccharides that are crucial components of proteoglycans. nih.govnih.gov Their biosynthesis begins with the transfer of a xylose molecule to a serine residue in a core protein, a step followed by the assembly of a tetrasaccharide linkage region. nih.govnih.gov It has been known for decades that exogenously supplied β-D-xylosides with hydrophobic aglycones can intercept this pathway and act as artificial initiators, or primers, for GAG chain synthesis, leading to the production of free GAG chains that are not attached to a core protein. nih.govnih.gov
Derivatives of this compound have been synthesized and studied for their ability to both initiate and inhibit GAG biosynthesis. The azide group provides a convenient handle for creating a library of xyloside derivatives through click chemistry. nih.gov By attaching various hydrophobic groups to the xylosyl azide core, researchers can modulate the compound's activity. nih.gov
As Initiators: Xylosides conjugated to moieties like the RGD peptide via the azide handle can be targeted to specific cells, where they prime the synthesis of GAG chains. nih.gov An azide-functionalized naphthoxyloside has also been shown to effectively induce the formation of soluble GAG chains with physiologically relevant characteristics. nih.gov
As Inhibitors: By modifying the xylose ring itself, such as creating a 4-deoxy-4-fluoroxyloside, the molecule can no longer act as an acceptor for the growing GAG chain. nih.gov When these modified xylosides, synthesized from a xylopyranosyl azide precursor, are clicked to various hydrophobic aglycones, they can act as inhibitors of proteoglycan biosynthesis. nih.gov The degree of inhibition is dependent on the nature of the attached hydrophobic group. nih.gov For example, certain derivatives were found to reduce total GAG production by up to 90%. nih.gov
Development of Conjugates for Targeted Delivery in Research Models
The concept of targeted delivery aims to increase the concentration of a therapeutic or diagnostic agent at a specific site in the body, thereby enhancing efficacy and reducing off-target effects. nih.govnih.gov A prominent example is the development of antibody-drug conjugates (ADCs), which link a potent cytotoxic drug to an antibody that targets a specific cancer cell antigen. nih.govnih.gov
The bioorthogonal reactivity of the azide group makes this compound a suitable component for creating targeted conjugates in research settings. nih.gov Using click chemistry, the xyloside can be attached to a targeting ligand, such as a peptide or antibody fragment, that recognizes a specific cell surface receptor. nih.gov
A clear example of this is the conjugation of xyloside derivatives to RGD peptides. nih.gov The RGD motif is known to bind to αvβ3 integrins, which are often overexpressed on activated endothelial cells and certain cancer cells. By synthesizing a xyloside with an azide handle (derived from 2,3,4-Tri-O-Acetyl-β-D-xylopyranosyl azide) and coupling it to an alkyne-modified RGD peptide, researchers created a conjugate designed to be targeted to these specific cell types. nih.gov In this model, the xyloside portion can then act locally to modulate GAG biosynthesis, demonstrating a strategy for delivering a biologically active carbohydrate to a specific cell population. This modular approach allows for the combination of different targeting moieties with various carbohydrate-based effectors for a wide range of research applications. nih.gov
Future Research Directions and Unresolved Challenges
Development of Novel Stereoselective Synthetic Routes
While methods for the synthesis of β-glycosyl azides are more established compared to their α-anomers, the pursuit of more efficient, robust, and highly stereoselective routes remains a significant research focus rsc.org. Traditional methods often rely on the SN2 substitution of protected glycosyl halides researchgate.net. However, these can be limited by substrate compatibility and the need for harsh conditions.
Future research is trending towards the development of novel catalytic systems and glycosyl donors that offer superior control over the anomeric center. Radical-mediated glycosylation pathways, for instance, have emerged as a promising strategy to overcome the limitations of classical ionic methods researchgate.net. The development of new photoredox catalysts could provide milder and more universal conditions for the synthesis of glycosyl azides, including the β-xylose configuration rsc.org. A major challenge is to devise synthetic strategies that proceed with high stereoselectivity without the need for participating protecting groups at the C-2 position, which would streamline synthetic sequences considerably.
Table 1: Comparison of Synthetic Strategies for Glycosyl Azides
| Method | Typical Donor | Key Features | Challenges & Future Directions |
|---|---|---|---|
| Nucleophilic Substitution (SN1/SN2) | Glycosyl Halides, 1-O-Acetyl Sugars | Well-established; neighboring group participation can ensure stereoselectivity. researchgate.net | Often requires harsh conditions; stereocontrol can be challenging without participating groups. nih.gov |
| Radical-Mediated Glycosylation | Glycosyl Sulfones, Sulfoxides | Mild reaction conditions; high tolerance for diverse functional groups. rsc.orgresearchgate.net | Expanding substrate scope; developing more efficient and recyclable radical initiators. |
| Ring Opening of Anhydro Sugars | 1,6-Anhydro Sugars | Provides access to specific anomers based on the ring-opening mechanism. researchgate.net | Limited availability of starting materials; requires specific activating reagents. |
| Gold-Catalyzed SN2 Glycosylation | Glycosyl Donors with Naphthoate Leaving Group | Mild conditions; high yields and stereoselectivity through a directing-group strategy. nih.gov | Further exploration of donor and acceptor scope; catalyst cost and recovery. |
Expanding the Scope of Derivatization and Functionalization
The azide (B81097) moiety of beta-D-xylopyranosyl azide serves as a versatile chemical handle, primarily for bioorthogonal "click chemistry" reactions. nih.gov The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the most prominent methods for its derivatization, allowing for conjugation to a vast array of molecules such as peptides, imaging agents, and affinity tags. nih.govspringerprofessional.de
The future in this area lies in expanding the toolkit of reactions and the diversity of molecules that can be attached to the xylosyl scaffold. Research is focused on developing novel strained alkynes and other reaction partners for SPAAC that exhibit faster kinetics and improved stability for in vivo applications. nih.gov Beyond cycloadditions, the reduction of the azide to a primary amine offers an alternative route for functionalization, enabling amide bond formation and other amine-specific chemistries. researchgate.net A key challenge is to develop derivatization strategies that are orthogonal not only to biological systems but also to each other, allowing for the sequential or multi-component labeling of complex glycoconjugates. This would enable the construction of highly sophisticated molecular probes and materials. rsc.org
Advanced Computational Modeling for Reactivity and Conformation Prediction
Computational chemistry is an increasingly vital tool for understanding and predicting the behavior of complex molecules like beta-D-xylopyranosyl azide. nih.gov Methods such as Density Functional Theory (DFT) can provide deep insights into the mechanisms, energetics, and selectivity of the glycosylation and derivatization reactions involving this compound. nih.govrsc.org
Future research will leverage more powerful computational approaches to address several unresolved challenges. One key area is the accurate prediction of the conformational preferences of beta-D-xylopyranosyl azide and its derivatives in different solvent environments. researchgate.net The conformation of the pyranose ring and the orientation of its substituents are critical determinants of its reactivity and its ability to interact with biological molecules like enzymes. Advanced modeling could predict how different protecting groups or reaction conditions influence the conformational equilibrium, thereby guiding the rational design of stereoselective synthetic routes. researchgate.net Furthermore, computational studies can accelerate the discovery of new bioorthogonal reactions by modeling the transition states and reaction barriers of novel azide-reactive partners, prescreening candidates before undertaking costly and time-consuming experimental synthesis. nih.gov
Integration into Complex Biosynthetic Pathway Probes
A highly promising application of beta-D-xylopyranosyl azide is in the field of metabolic oligosaccharide engineering, where it can be used to probe the intricate pathways of glycan biosynthesis. nih.govuni-konstanz.de When introduced to cells, azide-functionalized sugars can be metabolized and incorporated into newly synthesized glycoconjugates. nih.govresearchgate.net The embedded azide then acts as a chemical reporter, allowing for the visualization, isolation, and characterization of these glycans from complex biological systems. nih.govnih.gov For example, azide-functionalized xylosides have been shown to act as primers for the biosynthesis of glycosaminoglycans (GAGs). acs.org
A significant unresolved challenge is to understand and overcome the substrate limitations of the various enzymes within the glycan biosynthetic machinery. mdpi.com Not all unnatural sugars are processed with the same efficiency as their native counterparts. Future research will focus on designing second-generation xylosyl azide probes with modifications that enhance their recognition and incorporation by key enzymes, such as glycosyltransferases. acs.orgmdpi.com Another frontier is the development of probes that can target specific biosynthetic pathways or cell types. This could be achieved by attaching targeting moieties to the xyloside or by designing analogs that are selectively processed by the enzymes in a particular pathway, offering a more refined tool to dissect the roles of xylosylation in health and disease. uni-konstanz.despringernature.com
Q & A
Q. What are the established synthetic routes for β-Xylopyranosyl azide, and how do reaction conditions influence yield?
β-Xylopyranosyl azide is typically synthesized via glycosylation reactions using azide nucleophiles. A common method involves coupling a protected xylopyranosyl donor (e.g., 2,3-di-O-benzoyl-β-D-xylopyranosyl trichloroacetimidate) with an azide acceptor under Lewis acid catalysis (e.g., AgClO₄). Yield optimization requires precise control of stoichiometry, temperature (often −20°C to room temperature), and anhydrous conditions . For characterization, intermediates should be validated via TLC and NMR (¹H/¹³C) to confirm β-configuration and azide incorporation .
Q. Which analytical techniques are critical for characterizing β-Xylopyranosyl azide and its intermediates?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm glycosidic bond configuration (e.g., β-anomeric protons at δ ~4.8–5.2 ppm) and azide group presence (no direct proton signal but inferred via IR).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+Na]⁺ peaks).
- Infrared (IR) Spectroscopy : Strong absorbance at ~2100 cm⁻¹ for the azide (N₃) group .
Q. How should β-Xylopyranosyl azide be stored to ensure stability, and what safety protocols are essential?
Store at 2–8°C in a desiccator to prevent moisture absorption and azide decomposition. Avoid exposure to strong oxidizers, heat, or light. Safety measures include:
- Using nitrile gloves and lab coats during handling.
- Working in a fume hood to avoid inhalation of dust/aerosols.
- Neutralizing spills with dilute sodium bicarbonate before disposal .
Advanced Research Questions
Q. What mechanistic insights explain β-Xylopyranosyl azide’s reactivity in glycosylation reactions?
The azide group acts as a nucleophile, participating in Staudinger or Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for oligosaccharide assembly. Steric effects from protecting groups (e.g., benzoyl) influence regioselectivity. Computational studies (DFT) can model transition states to predict reaction pathways, while kinetic experiments (e.g., monitoring by ¹H NMR) reveal rate dependencies on solvent polarity and catalyst loading .
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
Discrepancies in NMR/IR data may arise from residual solvents, tautomerism, or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : To assign overlapping proton/carbon signals.
- HPLC Purification : Remove side products using reverse-phase C18 columns.
- X-ray Crystallography : Definitive confirmation of stereochemistry for crystalline derivatives .
Q. What role does β-Xylopyranosyl azide play in synthesizing bioactive oligosaccharides, and how can regioselectivity be controlled?
It serves as a key building block for xylooligosaccharides with immunomodulatory or prebiotic properties. Regioselectivity in glycosidic bond formation is controlled by:
- Protecting Group Strategy : Temporary groups (e.g., benzoyl) direct reactivity to specific hydroxyl positions.
- Catalyst Selection : AgOTf vs. BF₃·Et₂O for α/β selectivity.
- Solvent Effects : Diethyl ether promotes β-selectivity, while acetonitrile favors α .
Q. How can computational methods enhance the design of β-Xylopyranosyl azide derivatives for targeted applications?
Molecular docking (AutoDock) or MD simulations predict interactions with enzymes (e.g., glycosyltransferases). QSAR models link azide substitution patterns to bioactivity (e.g., antibacterial efficacy). Validate predictions with in vitro assays (e.g., MIC testing against Gram-negative bacteria) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
